6-Chloro-5-methylquinazolin-4(3H)-one
Description
6-Chloro-5-methylquinazolin-4(3H)-one is a quinazolinone derivative characterized by a chloro group at position 6 and a methyl group at position 5 on the bicyclic quinazolinone core. Quinazolinones are nitrogen-containing heterocycles with broad applications in medicinal chemistry due to their versatility in drug design.
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
6-chloro-5-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7ClN2O/c1-5-6(10)2-3-7-8(5)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13) |
InChI Key |
PDMQJWUCFDZHFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)NC=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Quinazolinone Derivatives with Varied Substituents
5-Nitroquinazolin-4(3H)-one
- Structure : Nitro group at position 5 (vs. chloro at 6 and methyl at 5 in the target compound).
- Crystallographic studies reveal planar geometry with intermolecular hydrogen bonds, which may influence solubility and packing efficiency .
6-Iodo-2-phenoxymethylquinazolin-4(3H)-one
- Structure: Iodo at position 6 and phenoxymethyl at position 2.
- Phenoxymethyl at position 2 adds bulkiness, which could enhance lipophilicity and antitumor activity, as seen in related aryl quinazolinones .
Table 1: Structural and Synthetic Comparison of Quinazolinones
Fused Heterocyclic Derivatives
Triazolo-Fused Quinazolines
- Example : 6-Cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one
- Structure : Triazolo ring fused at positions 4,3-c, with cinnamoyl at position 6 and methyl at position 3.
- Key Differences :
- Cinnamoyl groups introduce π-π stacking capabilities, which may improve pharmacokinetic properties .
Thiazolo-Fused Quinazolines
- Example: Thiazolo[3,2-a]quinazolin-5(4H)-one Structure: Thiazole ring fused to quinazolinone. Key Differences:
- Sulfur in the thiazole ring contributes to distinct electronic effects and metabolic stability compared to chloro-methyl substituents.
- Synthesis involves condensation with thiols, differing from the target compound’s chloroester-based route .
Table 2: Fused Heterocycles Comparison
Pyridazinone Analogs
6-Chloro-5-methylpyridazin-3(2H)-one
- Structure: Pyridazinone core (two adjacent nitrogen atoms) with chloro at 6 and methyl at 5.
- Key Differences: The pyridazinone core lacks the aromaticity and nitrogen positioning of quinazolinone, leading to altered hydrogen-bonding and dipole moments. Similarity score of 0.84 indicates functional group resemblance but distinct core-driven properties .
Table 3: Core Heterocycle Comparison
| Compound | Core Structure | Substituents | Similarity Score |
|---|---|---|---|
| This compound | Quinazolinone | Cl (6), Me (5) | Reference |
| 6-Chloro-5-methylpyridazin-3(2H)-one | Pyridazinone | Cl (6), Me (5) | 0.84 |
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